4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Overview
Description
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C16H16N4O3S and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide is 344.09431156 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
A study focused on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the compound , demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor activity with mean GI50 values ranging from 10.47 to 14.12 µM, making them 1.5–3.0 times more potent compared to the control, 5-FU, with a mean GI50 of 22.60 µM. Some compounds exhibited selective activities towards specific cancer cell lines, such as CNS, renal, breast, and leukemia, suggesting the potential of quinazolinone derivatives in cancer therapy. Molecular docking studies suggested a similar binding mode to known inhibitors, indicating their mechanism of action could involve the inhibition of key cancer-related kinases (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Antiviral Activities
Quinazolinone derivatives have also been explored for their antimicrobial properties. A study synthesized a series of new quinazolinone sulfonamide derivatives, which were evaluated for their antimicrobial activity. The study indicated that some of these compounds exhibited moderate to excellent activity against bacterial and fungal strains, highlighting the potential of quinazolinone derivatives in the development of new antimicrobial agents (A. Kumar et al., 2018).
Another study focused on the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives via microwave irradiation, which were then screened for their antiviral activity against Tobacco mosaic virus (TMV). Some of these compounds displayed weak to good anti-TMV activity, suggesting the potential application of quinazolinone derivatives in antiviral drug development (Hui Luo et al., 2012).
Corrosion Inhibition
Quinazolinone derivatives have also been investigated for their application in corrosion inhibition. A study evaluated the effectiveness of three quinazolinone derivatives as corrosion inhibitors for mild steel in an acidic medium. The results demonstrated excellent corrosion inhibition efficiencies, with one of the derivatives achieving an efficiency of 95.50% at an optimum concentration. This suggests that quinazolinone derivatives could be potential candidates for corrosion protection applications in industrial settings (C. Kumar et al., 2020).
Properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-9-24-15(17-10)19-13(21)7-4-8-20-14(22)11-5-2-3-6-12(11)18-16(20)23/h2-3,5-6,9H,4,7-8H2,1H3,(H,18,23)(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEUAEYEWBAYMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.